molecular formula C15H10N2O3S B5846286 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid CAS No. 329714-97-8

3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid

Cat. No. B5846286
CAS RN: 329714-97-8
M. Wt: 298.3 g/mol
InChI Key: AEFHNJLPPOZKHW-UHFFFAOYSA-N
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Description

3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid, also known as OTBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond and a substituent group attached to one of the nitrogen atoms. OTBA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the biosynthesis of prostaglandins, 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid may help to reduce inflammation and pain.
Biochemical and Physiological Effects
3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation and pain. Additionally, 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid has been shown to have anticancer properties, which may make it a promising candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid in laboratory experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid has been shown to have a variety of biochemical and physiological effects, which may make it a useful tool for studying these processes in the laboratory. However, one of the limitations of using 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid. One area of research could be to further investigate the mechanism of action of 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid, which may help to elucidate its biochemical and physiological effects. Another area of research could be to investigate the potential use of 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid could be used as a starting point for the development of new synthetic compounds with improved properties and efficacy.

Synthesis Methods

The synthesis of 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid involves the reaction of 3-aminobenzoic acid with 2-acetylthiophene in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain pure 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid. This synthesis method has been optimized to yield high purity and high yield of 3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid.

Scientific Research Applications

3-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation.

properties

IUPAC Name

3-[(3-hydroxy-1-benzothiophen-2-yl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-13-11-6-1-2-7-12(11)21-14(13)17-16-10-5-3-4-9(8-10)15(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFHNJLPPOZKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N=NC3=CC=CC(=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425292
Record name Benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329714-97-8
Record name Benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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